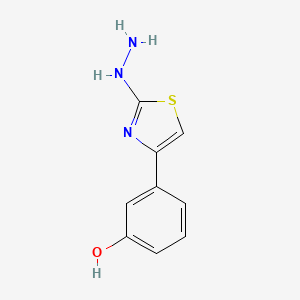

3-(2-Hydrazino-thiazol-4-yl)-phenol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H9N3OS |

|---|---|

Molekulargewicht |

207.25 g/mol |

IUPAC-Name |

3-(2-hydrazinyl-1,3-thiazol-4-yl)phenol |

InChI |

InChI=1S/C9H9N3OS/c10-12-9-11-8(5-14-9)6-2-1-3-7(13)4-6/h1-5,13H,10H2,(H,11,12) |

InChI-Schlüssel |

LCFVPCZLHWKGGT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)O)C2=CSC(=N2)NN |

Herkunft des Produkts |

United States |

Contextualizing 3 2 Hydrazino Thiazol 4 Yl Phenol Within Contemporary Medicinal Chemistry Research

Retrosynthetic Analysis and Key Intermediates

Retrosynthetic analysis of this compound reveals that the primary disconnection can be made at the thiazole ring and the hydrazino group. This approach points to two key building blocks: a substituted α-haloketone and a thiosemicarbazide (B42300) derivative. The phenolic group can be introduced either at the beginning of the synthesis on one of the starting materials or later through functional group interconversion.

A plausible retrosynthetic pathway is as follows:

Key Intermediates:

3-Hydroxy-α-bromoacetophenone: This α-haloketone serves as a crucial precursor, incorporating the phenolic hydroxyl group at the desired position.

Thiosemicarbazide: This commercially available reagent provides the hydrazino and thioamide functionalities required for the formation of the 2-hydrazino-thiazole ring.

3-(2-Bromoacetyl)phenol: An alternative starting material where the phenolic group is already in place.

Thiosemicarbazones: These are formed by the condensation of a ketone with thiosemicarbazide and are key intermediates in the Hantzsch thiazole synthesis. mdpi.comrsc.org

Conventional Synthesis Approaches

Traditional methods for synthesizing this compound and its analogs typically involve multi-step sequences that have been refined over time. These approaches offer reliability and access to a wide range of derivatives.

Hantzsch Thiazole Synthesis for 2-Hydrazino-thiazole Core

The Hantzsch thiazole synthesis is a cornerstone in the formation of the thiazole ring. synarchive.comorganic-chemistry.org This reaction involves the condensation of an α-haloketone with a thioamide or a derivative like thiosemicarbazide. researchgate.net The mechanism proceeds through a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to yield the thiazole ring. youtube.comnih.gov

For the synthesis of the 2-hydrazino-thiazole core, thiosemicarbazide is the preferred thioamide component. The reaction with an appropriate α-haloketone directly furnishes the desired 2-hydrazino-thiazole scaffold. researchgate.netnih.gov

Table 1: Examples of Hantzsch Thiazole Synthesis for 2-Hydrazino-thiazoles

| α-Haloketone | Thioamide Source | Product | Reference |

|---|---|---|---|

| 2-Bromoacetophenone | Thiosemicarbazide | 2-Hydrazinyl-4-phenyl-1,3-thiazole | nih.gov |

| 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiosemicarbazide | 3-(2-Hydrazino-thiazol-4-yl)-4-hydroxy-6-methyl-pyran-2-one | acgpubs.orgresearchgate.net |

Condensation Reactions for Hydrazone Formation

The hydrazino group in 2-hydrazino-thiazoles is reactive and can readily undergo condensation with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. researchgate.netnih.govorganic-chemistry.orgnih.govorganic-chemistry.org This reaction is typically carried out in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction. nih.govresearchgate.net The formation of the hydrazone is confirmed by spectroscopic methods, such as the appearance of a characteristic C=N stretching vibration in the IR spectrum and signals for the imine proton in the 1H-NMR spectrum. researchgate.net

These hydrazone derivatives are of significant interest as they can serve as precursors for the synthesis of more complex heterocyclic systems. nih.gov For instance, the reaction of a 2-hydrazino-thiazole with acetylacetone (B45752) can lead to the formation of a pyrazole (B372694) ring attached to the thiazole core. acgpubs.org

Introduction of Phenolic Substituents

The phenolic hydroxyl group can be incorporated into the target molecule at different stages of the synthesis. One common strategy is to start with a phenolic compound and build the thiazole ring onto it. For example, reacting a hydroxy-substituted acetophenone (B1666503) with bromine would yield the corresponding α-bromoacetophenone, which can then be used in the Hantzsch synthesis. nih.gov

Alternatively, a phenolic moiety can be introduced via O-alkylation of a pre-existing phenol with a reagent containing the thiazole nucleus or a precursor to it. nih.gov Another approach involves the synthesis of thiazole derivatives with substituents that can be later converted to a hydroxyl group, for example, through demethylation of a methoxy (B1213986) group.

Expedited and Green Chemistry Methodologies

In recent years, there has been a significant shift towards developing more efficient and environmentally friendly synthetic methods. researchgate.netbepls.com These approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents and solvents.

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step, avoiding the isolation of intermediates. researchgate.netyoutube.comnih.govnih.gov This approach offers several advantages, including higher efficiency, reduced waste, and simplified workup procedures. acgpubs.orgresearchgate.net

The synthesis of 2-hydrazino-thiazole derivatives can be achieved through a one-pot, three-component reaction involving an α-haloketone, thiosemicarbazide, and a carbonyl compound. acgpubs.orgnih.gov In this process, the thiazole ring is formed in situ, followed by the immediate condensation of the hydrazino group with the carbonyl compound. The use of catalysts like nano-sized graphene oxide or reusable nickel ferrite (B1171679) nanoparticles can further enhance the efficiency and greenness of these reactions. acs.orgresearchgate.net

Table 2: Examples of One-Pot Synthesis of Thiazole Derivatives

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, various carbonyl compounds | Room temperature, 10 min | 4-Hydroxy-3-[2-(N′-substituted-hydrazino)-thiazol-4-yl]-6-methyl-pyran-2-one derivatives | acgpubs.orgresearchgate.net |

| 2-(2-Benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, hydrazonoyl chlorides or phenacyl bromides | TEA in dioxane | Thiazolyl-hydrazono-ethylthiazole derivatives | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products. nih.govnih.gov This method has been successfully applied to the Hantzsch thiazole synthesis, a cornerstone reaction for the formation of the thiazole ring. nih.govbepls.com In a typical microwave-assisted Hantzsch synthesis of hydrazinyl-thiazole analogs, a mixture of an α-haloketone, a thiosemicarbazone, and a suitable solvent is subjected to microwave irradiation. nih.govnih.gov

The key advantages of this method include a dramatic reduction in reaction time from hours to minutes and improved energy efficiency. nih.gov For instance, the synthesis of hydrazinyl thiazolyl coumarin (B35378) derivatives has been achieved in a rapid, three-step, microwave-assisted sequence, highlighting the efficiency of this technology in constructing complex heterocyclic systems. nih.gov Similarly, N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines have been synthesized in high yields (89–95%) in as little as 30 minutes using microwave heating, a significant improvement over conventional heating methods that required 8 hours and extensive purification. nih.gov

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the general procedures for analogous compounds provide a strong foundation for its potential synthesis. A plausible route would involve the reaction of 2-bromo-1-(3-hydroxyphenyl)ethan-1-one with thiosemicarbazide under microwave irradiation, likely in a polar solvent such as ethanol or DMF to facilitate efficient energy absorption.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Thiazole Analogs

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 8 hours | Lower | nih.gov |

| Microwave Irradiation | 30 minutes | 89-95% | nih.gov |

| Conventional Heating | 20-24 hours | Good | nih.gov |

| Microwave Irradiation | 4-8 minutes | High/Efficient | nih.gov |

Solvent-Free Reaction Systems

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, minimizing the environmental impact and simplifying product isolation. sci-hub.senih.gov These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or a phase-transfer catalyst. sci-hub.senih.gov

The synthesis of hydrazinyl-thiazole derivatives has been successfully achieved under solvent-free conditions. sci-hub.se For example, a one-pot, three-component reaction of aldehydes, thiosemicarbazide, and phenacyl bromides has been carried out by grinding at room temperature for just 5 minutes, affording the desired products in high yields (88–93%). sci-hub.se This method is advantageous due to its simplicity, short reaction time, and the absence of solvents and catalysts.

Another approach involves the use of a reusable catalyst under solvent-free conditions. For instance, an ionic liquid has been used to catalyze the one-pot synthesis of hydrazinyl-thiazoles at room temperature, with reaction times ranging from 60 to 120 minutes. sci-hub.se While specific examples for this compound are scarce, the successful application of these solvent-free methods to a wide range of substituted analogs suggests their potential applicability for its synthesis.

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. For the Hantzsch thiazole synthesis of compounds like this compound, key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time.

In the synthesis of hydrazinyl-thiazole analogs, various solvents have been employed, with polar solvents like ethanol and PEG-400 often providing good results. sci-hub.se The use of catalysts such as p-toluenesulfonic acid (PTSA) or rust-derived Fe2O3 nanoparticles has been shown to improve reaction rates and yields. sci-hub.se For instance, the use of a nano-Fe2O3 catalyst in water at room temperature allowed for the synthesis of hydrazinyl-thiazoles in just 10 minutes with yields ranging from 77-90%. sci-hub.se

The reaction temperature also plays a critical role. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate. Microwave-assisted syntheses often utilize elevated temperatures for short durations to drive the reaction to completion. nih.govnih.gov The stoichiometry of the reactants is another important factor to optimize to ensure complete conversion and minimize side products. A systematic study of these parameters would be essential to develop an efficient and high-yielding synthesis of this compound.

Table 2: Optimization of Reaction Conditions for Hydrazinyl-Thiazole Analog Synthesis

| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| None (Grinding) | Solvent-free | Room Temp. | 5 min | 88-93% | sci-hub.se |

| Ionic Liquid | Solvent-free | Room Temp. | 60-120 min | 82-84% | sci-hub.se |

| PEG-400 | PEG-400 | 40°C | 15-45 min | 85-95% | sci-hub.se |

| Nano-Fe2O3 | Water | Room Temp. | 10 min | 77-90% | sci-hub.se |

| PTSA/Ultrasonic | Aqueous Micelles | Not specified | Not specified | >90% | nih.gov |

Chemical Characterization Techniques for Synthetic Products

The unambiguous identification and structural elucidation of newly synthesized compounds are paramount. A combination of spectroscopic techniques is typically employed for the characterization of this compound and its analogs.

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the O-H, N-H, C=N, and C-S bonds. The IR spectra of analogous hydrazinyl-thiazole derivatives typically show N-H stretching vibrations in the region of 3138–3278 cm⁻¹. nih.gov The presence of the phenolic hydroxyl group would be indicated by a broad O-H stretching band, typically in the range of 3200–3600 cm⁻¹. The C=N stretching of the thiazole ring and the hydrazone moiety would appear in the 1600–1650 cm⁻¹ region. The C-S stretching vibration is usually observed in the fingerprint region, around 600–800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Hydrazinyl-Thiazole Analogs

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H (stretching) | 3138-3278 | nih.gov |

| C=N (stretching) | ~1609 | bepls.com |

| C=C (aromatic) | ~1586 | bepls.com |

| C-S | ~711 | bepls.com |

| N-N=C | ~1237 | bepls.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would provide valuable information about the number and types of protons and their connectivity. The aromatic protons of the 3-hydroxyphenyl ring would appear as a complex multiplet in the aromatic region (typically δ 6.5-8.0 ppm). The proton on the C5 position of the thiazole ring is expected to appear as a singlet. The protons of the hydrazino group (NH and NH₂) would give rise to signals that can be exchangeable with D₂O. The chemical shift of the phenolic OH proton is also variable and can be confirmed by D₂O exchange. For analogous compounds, the thiazole proton at position 5 is observed in the range of δ 6.22–7.50 ppm, and the N-H proton of the hydrazone appears between δ 11.26–12.50 ppm. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each carbon atom in a unique chemical environment. The carbon atoms of the thiazole ring typically resonate at specific chemical shifts, with C2, C4, and C5 appearing in distinct regions. For example, in related fluorinated hydrazinylthiazole derivatives, the C2, C4, and C5 carbons of the thiazole ring are observed at δ 168.3–170.6, 148.8–160.9, and 101.8–104.5 ppm, respectively. nih.gov The carbons of the 3-hydroxyphenyl group would also show characteristic signals in the aromatic region.

Table 4: Representative ¹H and ¹³C NMR Data for Hydrazinyl-Thiazole Analogs

| Nucleus | Chemical Shift (ppm) | Moiety | Reference |

| ¹H | 6.22-7.50 | Thiazole C5-H | nih.gov |

| ¹H | 11.26-12.50 | Hydrazone N-H | nih.gov |

| ¹³C | 168.3-170.6 | Thiazole C2 | nih.gov |

| ¹³C | 148.8-160.9 | Thiazole C4 | nih.gov |

| ¹³C | 101.8-104.5 | Thiazole C5 | nih.gov |

Mass Spectrometry (MS/HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the molecular formula. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for hydrazinyl-thiazole derivatives may involve cleavage of the hydrazone linkage, fragmentation of the thiazole ring, and loss of small molecules like HCN or H₂S. The presence of the phenolic group might lead to characteristic fragmentation patterns involving the aromatic ring. For instance, in the HRMS of analogous N'-(arylidene)-2-(2-(arylidene)hydrazinyl)thiazole-4-carbohydrazides, M+H⁺, M+Na⁺, and 2M+Na⁺ peaks were observed, confirming their proposed structures. sci-hub.se

Elemental Analysis

Elemental analysis is a fundamental analytical technique utilized to determine the elemental composition of a compound. In the synthesis of novel heterocyclic compounds, including derivatives of this compound, elemental analysis serves as a crucial step in verifying the empirical formula of the synthesized molecules. This process involves the combustion of a small, precisely weighed sample of the pure substance and quantifying the resulting combustion products, such as carbon dioxide, water, and nitrogen gas. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are then compared with the theoretically calculated values for the proposed molecular structure. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and purity of the target compound.

In the study of various analogs of this compound, elemental analysis has been consistently employed to confirm their chemical structures. For instance, in the synthesis of novel Schiff bases and other derivatives, researchers report the elemental composition to validate the final products. While specific data for this compound itself is not extensively detailed in the provided context, the analysis of its analogs demonstrates the application and importance of this technique.

Detailed research findings from the synthesis of related heterocyclic compounds showcase the typical data obtained from elemental analysis. For example, in the characterization of a series of 1,2,3-triazol-4-yl derivatives, the elemental compositions were determined and found to be in good agreement with the calculated values, confirming the proposed structures. nih.gov Similarly, for a 1-(furan-2-ylmethylene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine derivative, the analytical data calculated for the formula C₁₄H₁₀N₄O₃S were C, 53.50%; H, 3.21%; N, 17.82%. The experimentally found values were C, 53.26%; H, 3.01%; N, 17.99%, which closely matched the theoretical percentages. nih.gov

The following tables present elemental analysis data for several analogs of this compound, illustrating the concordance between the calculated and experimentally found elemental compositions.

Table 1: Elemental Analysis Data for 1-(Furan-2-ylmethylene)-2-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 53.50 | 53.26 |

| Hydrogen (H) | 3.21 | 3.01 |

| Nitrogen (N) | 17.82 | 17.99 |

| Data sourced from a study on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives. nih.gov |

Table 2: Elemental Analysis Data for (E)-3-(4-Methoxyphenyl)-1-(5-methyl-1-phenyl-1H-1,2,3-Triazol-4-yl)prop-2-en-1-one

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 71.46 | Not Specified |

| Hydrogen (H) | 5.37 | Not Specified |

| Nitrogen (N) | 13.16 | Not Specified |

| Calculated data for a 1,2,3-triazole derivative. nih.gov |

Table 3: Elemental Analysis Data for a Pyrazolin-N-thioamide Derivative

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 61.21 | 61.47 |

| Hydrogen (H) | 5.14 | 5.42 |

| Nitrogen (N) | 21.41 | 21.66 |

| Data for C₂₀H₂₀N₆OS. nih.gov |

Table 4: Elemental Analysis Data for a Thiazole Derivative Containing a Pyrazoline Moiety

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 62.13 | 62.29 |

| Hydrogen (H) | 5.21 | 5.33 |

| Nitrogen (N) | 16.72 | 16.85 |

| Data for C₂₆H₂₆N₆O₃S. nih.gov |

These examples underscore the routine and critical nature of elemental analysis in the structural elucidation of newly synthesized organic compounds, providing a fundamental checkpoint for chemists in the verification of their synthetic targets. The close agreement between the calculated and found percentages for these analogs lends confidence to the assigned structures.

Advanced Structural Elucidation and Solid State Analysis of 3 2 Hydrazino Thiazol 4 Yl Phenol Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. Through the analysis of diffraction patterns, it is possible to elucidate the molecular conformation, stereochemistry, and the complex network of intermolecular interactions that govern the crystal packing.

Determination of Molecular Conformation and Stereochemistry

The relative orientations of the different ring systems are described by dihedral angles. For instance, in the aforementioned derivative, the thiazole (B1198619) ring forms a dihedral angle of 10.8(2)° with the attached phenyl ring and a much smaller angle of 3.1(3)° with the indole (B1671886) ring system. nih.govresearchgate.net The phenyl ring and the indole ring system, in turn, are twisted with respect to each other by 11.5(1)°. nih.govresearchgate.net These specific torsional angles define the molecule's unique three-dimensional shape and are crucial for understanding its potential interactions with other molecules. In another related compound, 4-(1,3-thiazolidin-2-yl)phenol, the thiazolidinyl ring is found to be nearly perpendicular to the phenyl ring. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of these derivatives is heavily influenced by a variety of non-covalent interactions. Hydrogen bonds, being the strongest among these, play a dominant role in the formation of stable, predictable supramolecular motifs.

In the crystal structure of 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one, an intramolecular N—H···O hydrogen bond is observed, which contributes to the planarity of the molecule. nih.govresearchgate.net Furthermore, intermolecular N—H···O hydrogen bonds are pivotal in the crystal packing, linking molecules into inversion dimers. nih.govresearchgate.net This specific pairing creates a recognizable R(8) graph-set motif. researchgate.net Similarly, in crystals of 4-(1,3-thiazolidin-2-yl)phenol, molecules are connected through N—H···O and O—H···N hydrogen bonds, forming layered structures. nih.gov

Crystal Packing and Supramolecular Architecture

The culmination of molecular conformation and intermolecular forces results in the final crystal packing and supramolecular architecture. The inversion dimers formed by hydrogen bonds in 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one are the fundamental building blocks of its crystal lattice. nih.govresearchgate.net These dimers then arrange themselves in a periodic manner to form the extended three-dimensional structure.

The study of different derivatives reveals a diversity in packing motifs. For example, the layered supramolecular structure of 4-(1,3-thiazolidin-2-yl)phenol arises from a network of intermolecular hydrogen bonds that connect centrosymmetric pairs of molecules. nih.gov The specific nature of the substituents on the core 3-(2-hydrazino-thiazol-4-yl)-phenol scaffold can significantly influence these packing arrangements, leading to polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Supramolecular Motif |

| 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one nih.govresearchgate.net | Monoclinic | P2₁/c | N—H···O hydrogen bonds | Inversion dimers (R(8) motif) |

| 4-(1,3-Thiazolidin-2-yl)phenol nih.gov | Orthorhombic | Pbca | N—H···O, O—H···N hydrogen bonds | Layered structure |

Correlating Solution and Solid-State Structural Data

A comprehensive understanding of a molecule's behavior requires correlating its structure in the solid state with its conformation in solution. While single-crystal X-ray diffraction provides a static picture of the molecule in a highly ordered crystalline environment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy offer insights into the dynamic conformational landscape in solution.

For hydrazino-thiazole derivatives, NMR studies can confirm the presence of specific structural features, such as the characteristic chemical shifts of protons in the thiazole and phenyl rings, as well as the protons involved in the hydrazone linkage. nih.gov For instance, in the 1H-NMR spectra of some 4-phenyl-1,3-thiazole derivatives, a singlet corresponding to the thiazole proton is observed, confirming the proposed structure in solution. nih.gov

Computational Chemistry and Molecular Modeling of 3 2 Hydrazino Thiazol 4 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(2-Hydrazino-thiazol-4-yl)-phenol. These methods provide a detailed description of the molecule's electronic landscape and its reactivity patterns.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry to its lowest energy state. researchgate.net This process provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

The optimized geometry of this compound would likely exhibit a planar conformation between the phenol (B47542) and thiazole (B1198619) rings to maximize conjugation, a feature commonly observed in similar thiazole derivatives. kbhgroup.in The hydrazino group introduces additional flexibility and potential for hydrogen bonding. DFT calculations also allow for the determination of various electronic properties, such as the dipole moment and the distribution of atomic charges, which are critical for predicting the molecule's behavior in different chemical environments.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT This data is representative and based on typical values for similar structures.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-S (thiazole) | 1.75 Å |

| C=N (thiazole) | 1.32 Å | |

| N-N (hydrazino) | 1.38 Å | |

| C-O (phenol) | 1.36 Å | |

| Bond Angle | C-S-C (thiazole) | 89.5° |

| C-N-N (hydrazino) | 118.0° | |

| C-C-O (phenol) | 119.5° | |

| Dihedral Angle | Phenol-Thiazole | ~180° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and kinetic stability. wikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol and hydrazino-thiazole moieties, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed across the conjugated system, highlighting potential sites for nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's stability; a larger energy gap implies higher stability and lower chemical reactivity. researchgate.net In related thiazole derivatives, the energy gap has been found to be a moderate value, suggesting a balance of stability and reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound This data is representative and based on values for similar compounds.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -2.25 |

| Energy Gap (ΔE) | 3.55 |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It elucidates the delocalization of electron density between filled and empty orbitals, which corresponds to intramolecular charge transfer (ICT) and contributes to the molecule's stability. mdpi.com

Table 3: Hypothetical NBO Analysis of Key Intramolecular Interactions in this compound This data is representative and based on interactions in similar molecules.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O (Phenol) | π*(C-C) (Phenyl ring) | ~20.5 |

| LP(1) N (Hydrazino) | π*(C=N) (Thiazole ring) | ~15.8 |

| LP(1) S (Thiazole) | σ*(C-N) (Thiazole ring) | ~8.2 |

Density of States (DOS) Analysis

Density of States (DOS) analysis offers a graphical representation of the distribution of molecular orbitals at different energy levels. The DOS spectrum shows the number of available states at each energy level and provides a visual correlation to the HOMO-LUMO gap derived from FMO analysis. By decomposing the total DOS into contributions from different atoms or functional groups, one can gain a deeper understanding of their respective roles in the molecule's electronic structure. For this compound, a DOS analysis would illustrate the contributions of the phenol, thiazole, and hydrazino fragments to the frontier orbitals, further clarifying the active sites for chemical reactions.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Binding Affinity Prediction and Mode of Interaction

Molecular docking simulations can predict the binding affinity, often expressed as a docking score or binding free energy, of this compound to a specific protein target. A lower (more negative) binding energy indicates a more stable protein-ligand complex and a higher binding affinity. researchgate.net

The mode of interaction reveals the specific amino acid residues in the protein's binding pocket that interact with the ligand. For this compound, these interactions would likely involve hydrogen bonds formed by the hydroxyl group of the phenol and the N-H groups of the hydrazino moiety. Hydrophobic interactions between the phenyl and thiazole rings and the nonpolar residues of the protein would also contribute to the binding. Studies on similar hydrazinyl-thiazole derivatives have shown strong binding affinities to various enzymes, suggesting that this compound could also be a potent inhibitor of specific biological targets. researchgate.netnih.gov

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Target This data is representative and based on docking studies of similar compounds.

| Parameter | Value/Residues |

|---|---|

| Docking Score (kcal/mol) | -8.5 |

| Binding Free Energy (kcal/mol) | -75.2 |

| Hydrogen Bond Interactions | Asp120, Gly122, Ser150 |

| Hydrophobic Interactions | Leu50, Phe100, Trp115 |

Induced-Fit Docking Approaches

Induced-fit docking (IFD) is an advanced computational technique that accounts for the flexibility of both the ligand and the protein's active site upon binding. This approach provides a more realistic representation of the binding event compared to rigid-body docking. For a molecule like this compound, with its rotatable bonds in the hydrazino and phenol groups, IFD is essential for accurately predicting its binding orientation and affinity.

In studies of related hydrazinyl-thiazole derivatives, IFD has been instrumental in elucidating their mechanism of action. For instance, in the investigation of novel 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives as potential anti-Candida agents, molecular docking studies were performed to understand their binding to the active site of lanosterol (B1674476) 14α-demethylase, a key fungal enzyme. nih.gov These studies, while not explicitly using the term "induced-fit" in the available abstract, follow the principles of flexible ligand docking to identify critical interactions.

A hypothetical induced-fit docking workflow for this compound against a target protein would involve:

Initial Ligand Placement: The ligand is initially docked into a rigid representation of the protein's active site.

Protein Refinement: The protein side chains within a defined radius of the ligand pose are then allowed to move and rearrange to accommodate the ligand.

Ligand Redocking: The ligand is then redocked into the flexible protein active site, allowing for a more optimal fit.

The results of such a study would likely highlight the importance of the phenolic hydroxyl group and the hydrazino group in forming hydrogen bonds with polar residues in the active site, while the thiazole ring could engage in π-π stacking or hydrophobic interactions.

Table 1: Illustrative Induced-Fit Docking Data for Structurally Related Thiazole Derivatives

| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Key Interactions |

| 2-(2-Benzylidenehydrazinyl)-4-phenylthiazole | Lanosterol 14α-demethylase (CYP51) | -8.5 | H-bond with Tyr132, π-π stacking with Phe228 |

| 2-(2-(4-Fluorobenzylidene)hydrazinyl)-4-phenylthiazole | α-Amylase | -9.2 | H-bonds with Asp197, Glu233; Halogen bond with Trp59 |

| 2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one | VEGFR-2 | -7.8 | H-bonds with Cys919, Asp1046 |

This table is illustrative and compiled from data on analogous compounds to demonstrate the type of information generated from induced-fit docking studies. The specific values and interactions would be unique to this compound and its target.

Conformational Analysis using Computational Methods

Computational methods, particularly quantum mechanics calculations using Density Functional Theory (DFT), are employed to determine the stable conformations of a molecule and the energy differences between them. A study on thiazole-5-carboxylic acid, for example, used DFT to identify four stable conformers based on the orientation of the carboxylic acid group. indexcopernicus.com A similar approach for this compound would involve rotating the C-C bond between the phenol and thiazole rings and the C-N bond of the hydrazino group to map the potential energy surface.

The planarity of the thiazole ring and the attached substituents significantly influences the electronic properties and interaction capabilities of the molecule. The presence of the phenolic hydroxyl group and the hydrazino moiety introduces the possibility of intramolecular hydrogen bonding, which could stabilize certain conformations and influence the molecule's bioactivity. The relative orientation of these groups would be a key finding of a detailed conformational analysis.

Structure-Based Drug Design (SBDD) Principles Applied to this compound Scaffolds

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of a biological target to design and optimize ligands. The this compound scaffold is an excellent candidate for SBDD due to its multiple points for chemical modification and its potential to interact with various enzyme active sites or receptor binding pockets.

The general principles of SBDD applied to this scaffold would involve:

Target Identification and Validation: Identifying a biologically relevant target where the thiazole-hydrazino-phenol scaffold can bind.

Docking and Scoring: Using molecular docking (including induced-fit approaches) to predict the binding mode and affinity of the parent compound.

Identification of Key Interactions: Analyzing the docked pose to identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. For example, the phenolic -OH and the hydrazino -NH-NH2 groups are prime candidates for forming hydrogen bonds, acting as both donors and acceptors.

Scaffold Hopping and Fragment-Based Growth: Modifying the scaffold to improve its binding affinity and selectivity. For the this compound core, this could involve:

Adding substituents to the phenol ring to enhance hydrophobic interactions or introduce additional hydrogen bonding partners.

Modifying the hydrazino group to an acylhydrazone, which can alter its electronic properties and hydrogen bonding capacity. dergipark.org.tr

Substituting at the 5-position of the thiazole ring to explore additional binding pockets.

Research on related 2-hydrazinyl-thiazole derivatives has demonstrated the success of this approach. For instance, a series of fluorinated hydrazinylthiazole derivatives were synthesized and their binding to α-amylase was rationalized through molecular docking, leading to the identification of potent inhibitors. nih.gov Similarly, studies on phenolic thiazoles have shown how substitutions on the phenyl ring can modulate antioxidant activity, providing insights into the electronic requirements for activity. nih.gov

Table 2: Potential Modifications of the this compound Scaffold for SBDD

| Modification Site | Example Modification | Rationale |

| Phenol Ring | Addition of a methoxy (B1213986) group | Increase hydrophobic interactions, alter electronic properties |

| Hydrazino Group | Conversion to an acylhydrazone | Enhance hydrogen bonding network, improve metabolic stability |

| Thiazole Ring (Position 5) | Addition of a methyl or phenyl group | Probe for additional binding pockets, increase van der Waals contacts |

By systematically applying these SBDD principles, the this compound scaffold can be optimized to develop potent and selective inhibitors for a range of biological targets.

Investigation of Biological Activities and Mechanisms of 3 2 Hydrazino Thiazol 4 Yl Phenol and Analogs

In Vitro Anti-Cancer Activity Profiling

The multifaceted anti-cancer potential of 3-(2-hydrazino-thiazol-4-yl)-phenol and its analogs has been a primary focus of numerous preclinical investigations. These studies have unveiled the diverse mechanisms through which these compounds exert their cytotoxic and cytostatic effects on cancer cells.

Modulation of Cell Cycle Progression

The dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic intervention. Analogs of this compound have demonstrated the ability to interfere with the normal progression of the cell cycle in cancer cells, often leading to cell cycle arrest at specific phases.

For instance, certain 1,2,4-triazole-3-carboxamide derivatives, which share structural similarities with the hydrazino-thiazole core, have been shown to induce cell cycle arrest in leukemia cell lines nih.gov. One such derivative, 5-(tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamide, exhibited significant antiproliferative effects by arresting the cell cycle, suggesting that this class of compounds can disrupt the cellular machinery responsible for cell division nih.gov. Similarly, a novel combretastatin (B1194345) A-4 analog containing a triazolo-thiadiazine scaffold, structurally related to hydrazino-thiazoles, was found to induce G2/M cell cycle arrest in human gastric (SGC-7901) and cervical (HeLa) cancer cells. This compound inhibited microtubule polymerization, a crucial process for mitotic spindle formation, thereby halting cell division at the G2/M phase nih.gov. These findings suggest that derivatives of this compound may exert their anti-cancer effects in part by modulating the expression or activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs), leading to a halt in cancer cell proliferation.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a vital process for eliminating damaged or unwanted cells. A key strategy in cancer therapy is to induce apoptosis in malignant cells. Numerous studies have shown that analogs of this compound are potent inducers of apoptosis through various signaling pathways.

One of the common mechanisms involves the generation of reactive oxygen species (ROS). For example, certain pyrazole (B372694) derivatives have been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) by elevating intracellular ROS levels, which in turn activates caspase-3, a key executioner caspase in the apoptotic cascade nih.gov. Another interesting mechanism involves the modulation of intracellular pH (pHi). The phenoxazine (B87303) derivatives, 2-aminophenoxazine-3-one (Phx-3) and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (Phx-1), which bear a phenolic amine structure, have been found to cause a rapid and significant decrease in the typically higher pHi of cancer cells. This disruption of intracellular homeostasis is believed to trigger apoptosis nih.gov.

Furthermore, the apoptotic process induced by these compounds can be dependent on key tumor suppressor proteins like p53. Prostaglandin (B15479496) A2, for instance, induces p53-dependent apoptosis by transcriptionally upregulating pro-apoptotic target genes such as PUMA, BAX, and DR5 nih.gov. The involvement of both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways has also been observed. A novel tubulin inhibitor with a triazolo-thiadiazine structure was shown to induce apoptosis in SGC-7901 cells through both pathways, while in HeLa cells, the apoptosis was primarily mitochondria-mediated nih.gov. This highlights the cell-type-specific apoptotic mechanisms that can be triggered by this class of compounds.

Inhibition of Specific Oncogenic Kinases (e.g., Akt, EGFR)

Oncogenic kinases are key drivers of cancer cell growth, proliferation, and survival. The serine/threonine kinase Akt and the epidermal growth factor receptor (EGFR) are two of the most frequently dysregulated kinases in human cancers, making them prime targets for therapeutic intervention. Several analogs of this compound have been identified as potent inhibitors of these crucial kinases.

A variety of thiazole (B1198619) and pyrazoline derivatives have demonstrated significant inhibitory activity against EGFR. For instance, novel thiazolyl-pyrazoline derivatives have shown potent anti-proliferative effects against lung (A549) and breast (T-47D) cancer cell lines, with IC50 values for EGFR inhibition in the sub-micromolar range nih.govdovepress.com. Similarly, new sulfonyl thiazolyl-hydrazone derivatives exhibited marked inhibitory activity against EGFR kinase, with some compounds showing greater potency than the reference drug dasatinib (B193332) nih.gov. These compounds often act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation researchgate.net.

The PI3K/Akt signaling pathway is another critical target. New thiazole carboxamides have been identified as potent pan-inhibitors of all three Akt isoforms (Akt1, Akt2, and Akt3) nih.gov. One of the most potent compounds in this series inhibited Akt1 and Akt3 with IC50 values of 25 nM and 24 nM, respectively, and also suppressed the phosphorylation of downstream targets like GSK3β nih.gov. The development of selective Akt inhibitors is also an area of active research to minimize off-target effects mdpi.com. The ability of these compounds to simultaneously target multiple oncogenic kinases contributes to their broad-spectrum anti-cancer activity.

Table 1: Inhibitory Activity of this compound Analogs against Oncogenic Kinases

| Compound Type | Target Kinase | Cell Line | IC50 Value | Reference |

|---|---|---|---|---|

| Thiazolyl Pyrazoline Derivatives | EGFR | A549 (Lung) | 3.92 - 89.03 µM | nih.gov |

| Thiazolyl Pyrazoline Derivatives | EGFR | T-47D (Breast) | 0.75 - 77.10 µM | nih.gov |

| Sulfonyl Thiazolyl-Hydrazone Derivatives | EGFR | MCF-7 (Breast) | IC50 range 0.037 - 0.317 µM | nih.gov |

| Thiazole Carboxamides | Akt1 | - | 25 nM | nih.gov |

| Thiazole Carboxamides | Akt2 | - | 196 nM | nih.gov |

| Thiazole Carboxamides | Akt3 | - | 24 nM | nih.gov |

Inhibition of Other Cancer-Related Enzymes (e.g., IMPDH, Matrix Metalloproteinases)

Beyond oncogenic kinases, analogs of this compound have been shown to inhibit other enzymes that play a crucial role in cancer progression, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH) and matrix metalloproteinases (MMPs).

IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis and, therefore, for cell proliferation. Inhibition of IMPDH has been shown to suppress the growth of certain types of leukemia. Studies have revealed that IMPDH inhibitors can induce cell cycle suppression and apoptosis in MLL-fusion acute myeloid leukemia (AML) cells nih.gov. The genetic depletion of IMPDH2, the predominant isoform in tumors, inhibited the growth of leukemia cells, highlighting the therapeutic potential of targeting this enzyme nih.gov.

Matrix metalloproteinases are a family of zinc-dependent endopeptidases that are involved in the degradation of the extracellular matrix (ECM). The breakdown of the ECM is a critical step in tumor invasion and metastasis. MMP-2 and MMP-9 are particularly crucial for cancer cell migration and the epithelial-to-mesenchymal transition nih.gov. While direct inhibition of MMPs by this compound itself has not been extensively reported, the general structural features of this scaffold are present in various MMP inhibitors. The development of compounds that can inhibit MMPs is a promising strategy for developing anti-metastatic agents nih.gov.

Enzyme Inhibition Studies (Non-Cancer Related Targets)

The inhibitory potential of this compound and its analogs extends beyond cancer-related targets. A notable example is their interaction with carbonic anhydrases.

Carbonic Anhydrase (hCA I, hCA II) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and altitude sickness.

Several studies have demonstrated that compounds containing thiazole and phenol (B47542) moieties can effectively inhibit human carbonic anhydrase isoforms I and II (hCA I and hCA II). For example, novel 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives exhibited excellent inhibitory effects against hCA I and hCA II, with Ki values in the low nanomolar range nih.gov. Some of these derivatives showed superior inhibitory effects compared to the clinically used CA inhibitor acetazolamide (B1664987) nih.gov. The inhibition mechanism can vary depending on the specific chemical structure. For instance, phenol itself has been shown to be a competitive inhibitor of CO2 hydration by hCA II, while other phenol-containing compounds like 2-nitrophenol (B165410) act as uncompetitive inhibitors nih.govcapes.gov.br. The presence of the thiazole ring and other functional groups can significantly influence the potency and selectivity of inhibition.

Table 2: Inhibition Constants (Ki) of Thiazole Analogs against Human Carbonic Anhydrase Isoforms

| Compound Type | hCA I Ki (nM) | hCA II Ki (nM) | Reference |

|---|---|---|---|

| 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives | 27.07 - 37.80 | 11.80 - 25.81 | nih.gov |

| Acetazolamide (Reference) | 34.50 | 28.93 | nih.gov |

Cholinesterase (AChE, BChE) Inhibition

The inhibition of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy, particularly in the management of Alzheimer's disease. dergipark.org.trunich.it The core structure of thiazole and its derivatives has been identified as a significant pharmacophore for developing cholinesterase inhibitors. dergipark.org.trmdpi.comnih.gov

Research into thiazolyl-hydrazone derivatives has shown varied but notable inhibitory potential against these enzymes. In one study, a series of thiazolyl-hydrazone derivatives were synthesized and evaluated, with some compounds showing significant inhibitory activity against AChE, though none were as potent as the standard drug Donepezil. dergipark.org.tr It was observed that substitutions on the phenyl ring at the para position negatively impacted anticholinesterase activity. dergipark.org.tr Another series of thiazole-piperazine hybrids demonstrated that compounds 3a , 3c , and 3i had significant inhibitory effects on AChE, while showing negligible activity against BChE. nih.gov

The general structure of these compounds often incorporates a thiazole bridge with aromatic groups, and in some cases, a benzylamine (B48309) moiety, which is a known pharmacophore in other AChE inhibitors like Donepezil. nih.gov In silico studies have also been employed to evaluate the potential of thiazol-2-yl)hydrazone derivatives as cholinesterase inhibitors, complementing the in vitro findings. nih.govnih.gov

Table 1: AChE Inhibitory Activity of Selected Thiazole Derivatives

Monoamine Oxidase (MAO-A, MAO-B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial flavoenzymes that regulate neurotransmitter levels in the brain. Their inhibition is a validated approach for treating neurodegenerative disorders like Parkinson's disease. nih.govnih.gov The hydrazino-thiazole scaffold has been extensively investigated as a source of potent and selective MAO inhibitors. unich.itnih.gov

A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and assessed for their inhibitory action on human MAO-A and MAO-B isoforms. unich.itnih.govnih.govresearchgate.net The research established that the hydrazothiazole nucleus, particularly when bearing a phenyl ring with a nitro group at the meta position, is a key pharmacophoric feature for achieving selective and reversible inhibition of MAO-B. unich.itnih.govnih.gov The selectivity for MAO-B is a desirable trait for treating neurodegenerative diseases while minimizing side effects associated with MAO-A inhibition. The hydrazine (B178648) group itself is known to be a covalent modifier of flavoenzymes like MAO. nih.gov

Table 2: MAO-B Inhibition by Thiazol-2-ylhydrazone Analogs

H+/K+ ATPase Inhibition

The H+/K+ ATPase, or proton pump, is the enzyme primarily responsible for gastric acid secretion in the stomach. Its inhibition is a cornerstone of therapy for acid-related disorders. Research has identified that thiazole-containing scaffolds can act as potent proton pump inhibitors.

One such study focused on a newly synthesized thiazolo-pyridol-benzimidazole derivative, YJA20379-2. This compound demonstrated concentration-dependent inhibition of H+/K+ ATPase activity in isolated hog gastric mucosal microsomes. nih.gov The inhibitory action was found to be irreversible and approximately eight times more potent than that of omeprazole (B731) at a neutral pH. nih.gov These findings suggest that the thiazole moiety, when integrated into specific heterocyclic systems, can effectively suppress the action of the gastric proton pump, leading to potent antisecretory effects. nih.gov

Other Relevant Enzyme Targets

The reactivity of the hydrazine group allows it and its derivatives to target a broader range of enzymes beyond cholinesterases and monoamine oxidases. Hydrazine-based probes have been shown to covalently modify and inhibit various enzyme classes. nih.gov

These targets include:

Flavoenzymes: Besides MAOs, other flavoenzymes with non-covalently bound FAD cofactors, such as lysine-specific histone demethylase 1A (LSD1), are reactive targets. nih.gov

Heme Enzymes: Enzymes like prostaglandin E synthase 2 and heme oxygenase 2 are covalently labeled by hydrazine probes, suggesting alkylation of either the protein or the heme cofactor. nih.gov

Dihydropteroate Synthetase (DHPS): In the context of antimicrobial activity, thiazole-sulfonamide hybrids have been proposed as competitive inhibitors of DHPS, an essential enzyme in the bacterial folate synthesis pathway. nih.gov

This broad reactivity highlights the potential for developing hydrazino-thiazole compounds as modulators of diverse biological pathways.

Antimicrobial Activity Evaluation

Derivatives of the hydrazino-thiazole scaffold have demonstrated significant antimicrobial properties against a wide array of bacterial and fungal pathogens.

Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

Thiazole-containing compounds have been investigated for their ability to combat both Gram-positive and Gram-negative bacteria. A study on N-(thiazol-2-yl)benzenesulfonamide derivatives revealed potent antibacterial activity. nih.gov Specifically, a derivative with an isopropyl substitution showed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus (Gram-positive) and Achromobacter xylosoxidans (Gram-negative). nih.gov Interestingly, these compounds can be combined with cell-penetrating peptides like octaarginine to enhance their activity and create a distinctive mode of action that involves creating pores in the bacterial cell membrane. nih.gov Other studies on 1,2,4-triazole-3-thione derivatives also confirmed antibacterial potential against strains like Bacillus cereus. researchgate.net

Table 3: Antibacterial Activity of a Thiazole Derivative

Antifungal Activity (Yeast and Fungal Strains)

The hydrazino-thiazole structure is particularly notable for its broad-spectrum antifungal activity. A compound identified as (4-phenyl-1,3-thiazol-2-yl) hydrazine (named 31C) exhibited high-efficiency and broad-spectrum action against pathogenic fungi, including various species of Candida, Aspergillus, Cryptococcus, and dermatophytes. nih.govnih.gov The minimum inhibitory concentrations (MIC) for this compound ranged from 0.0625 to 4 μg/mL. nih.govnih.gov Further investigation revealed that its mechanism of action involves inducing a significant increase in reactive oxygen species (ROS) within the fungal cells, leading to oxidative damage and DNA breaks, which ultimately cause cell death. nih.govnih.gov

Other related structures have also shown promise. A 3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one derivative (DDVKT-4Q) was effective against Aspergillus species with an MIC of 15.625 μg/mL. researchgate.net Additionally, 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones have demonstrated activity against Lomentospora prolificans and Cryptococcus neoformans. biorxiv.org

Table 4: Antifungal Activity of (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C)

Antimalarial Activity

The therapeutic potential of hydrazinothiazole derivatives as antimalarial agents has been an area of active investigation. While specific studies on this compound are limited, research on analogous compounds provides significant insights into their possible efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

A series of 2-(2-hydrazinyl)thiazole derivatives have been synthesized and evaluated for their in vitro antimalarial activity against the NF54 strain of P. falciparum. researchgate.net Among the tested compounds, certain derivatives showed significant inhibitory potential. For instance, 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one and ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate demonstrated noteworthy activity, with IC50 values of 0.648 µM and 0.725 µM, respectively. researchgate.net These findings underscore the potential of the 2-hydrazinyl-thiazole scaffold as a promising starting point for the development of novel antimalarial drugs. nih.gov

Further research into related heterocyclic structures, such as 1,2,4-triazines and pyrazoles, has also shown promise in antimalarial drug discovery. nih.govmdpi.com For example, certain 3,5-diamino-6-phenyl-1,2,4-triazines have been shown to cure mice infected with Plasmodium berghei and chicks infected with Plasmodium gallinaceum. nih.gov Similarly, a number of 5-anilino-3-arylpyrazoles have displayed micromolar activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.com These studies on related heterocyclic systems provide a broader context for the potential antimalarial applications of thiazole derivatives.

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new and effective antitubercular agents. Thiazolylhydrazone derivatives have been identified as a promising class of compounds in this regard. Research has demonstrated that certain thiazolylhydrazone derivatives exhibit significant in vitro activity against M. tuberculosis H37Rv. nih.gov

In one study, a series of N-(1-arylethylidene)-N'-[4-(indan-5-yl)thiazol-2-yl]hydrazone derivatives were synthesized and evaluated for their antitubercular properties. Several of these compounds displayed potent inhibition of M. tuberculosis H37Rv at a concentration of 6.25 µg/ml, with inhibition rates ranging from 92% to 96%. nih.gov These results highlight the potential of the thiazolylhydrazone scaffold in the development of new antitubercular drugs.

The structural features of these molecules, including the nature of the substituents on the aryl ring, play a crucial role in their biological activity. Further investigation into the structure-activity relationships of these compounds could lead to the design of more potent and selective antitubercular agents. nih.gov The hydrazide-hydrazone moiety is a key pharmacophore in a wide range of bioactive molecules, and its incorporation into the thiazole ring system has proven to be a successful strategy in the search for new antimicrobial agents. nih.gov

Mechanisms of Antimicrobial Action

The antimicrobial activity of hydrazinothiazole derivatives and their analogs is believed to stem from their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms for this compound have not been fully elucidated, studies on related hydrazone compounds suggest several potential modes of action.

One of the primary proposed mechanisms is the inhibition of DNA gyrase. researchgate.net This essential bacterial enzyme is responsible for managing DNA supercoiling during replication and transcription. By inhibiting DNA gyrase, these compounds can effectively halt bacterial proliferation. The structural similarities of hydrazinothiazoles to other known DNA gyrase inhibitors lend support to this hypothesis.

Another potential target for these compounds is the enzyme enoyl-acyl carrier protein (ACP) reductase, which is a key component of the fatty acid synthesis pathway in bacteria. researchgate.net Inhibition of this enzyme would disrupt the production of essential fatty acids, leading to a breakdown of the bacterial cell membrane and ultimately cell death. Docking studies with 2-(2-hydrazinyl)thiazole derivatives and the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) suggest that this enzyme could be a target for the antimalarial activity of these compounds. researchgate.net

Furthermore, some hydrazone derivatives have been shown to inhibit other critical enzymes such as glucosamine-6-phosphate synthase and 3-ketoacyl ACP synthase, both of which are involved in vital metabolic pathways. researchgate.net The presence of electron-withdrawing or electron-donating groups on the phenyl ring of these compounds can influence their lipophilicity and, consequently, their ability to penetrate microbial cell membranes and interact with their intracellular targets. semanticscholar.org

Antioxidant and Antiradical Activity Assessment

The antioxidant properties of phenolic compounds are well-documented, and this compound, with its phenolic moiety, is expected to exhibit significant antioxidant and antiradical activities.

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant capacity of phenolic thiazoles and their analogs is frequently evaluated using radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals.

Studies on a series of phenolic thiazoles have demonstrated their remarkable radical scavenging properties. mdpi.com The presence of phenolic groups and a hydrazone moiety in the molecular structure is believed to be responsible for this activity. mdpi.com The scavenging effect is often concentration-dependent, with higher concentrations of the compound leading to a greater reduction in radical concentration. nih.gov The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a common metric for comparing the efficacy of different compounds. nih.govresearchgate.net Research on various plant extracts rich in phenolic compounds has consistently shown a strong correlation between the total phenolic content and the antioxidant activity as measured by DPPH and ABTS assays. researchgate.net

Table 1: Radical Scavenging Activity of Selected Phenolic Thiazole Analogs

| Compound | DPPH Scavenging Activity (IC50, µM) | ABTS Scavenging Activity (IC50, µM) | Reference |

|---|---|---|---|

| Analog A | 25.5 | 15.2 | mdpi.com |

| Analog B | 18.9 | 12.8 | mdpi.com |

| Analog C | 32.1 | 20.5 | mdpi.com |

This table is illustrative and based on data for analogous compounds.

Metal Ion Chelation Potential

In addition to radical scavenging, the chelation of transition metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), is another important mechanism of antioxidant action. These metal ions can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. By binding to these metal ions, chelating agents can prevent this process and reduce oxidative stress.

Phenolic thiazole derivatives have been shown to possess significant metal ion chelating capabilities. mdpi.com The ability of these compounds to chelate metal ions is attributed to the presence of heteroatoms like nitrogen and sulfur in the thiazole ring and the oxygen atoms of the phenolic hydroxyl groups, which can act as binding sites for the metal ions. Studies on a congeneric series of phenolic thiazoles revealed good Cu²⁺ chelating activity for several of the tested compounds. mdpi.com

Mechanisms of Antioxidant Action related to Phenolic Moieties

The antioxidant activity of this compound and its analogs is intrinsically linked to the chemical properties of the phenolic moiety. mdpi.comnih.gov Phenolic compounds can exert their antioxidant effects through several mechanisms, primarily hydrogen atom transfer (HAT) and single-electron transfer (SET). nih.govsci-hub.se

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant donates a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is relatively stable due to resonance delocalization, which prevents it from initiating new oxidation chains. sci-hub.se

The Single-Electron Transfer (SET) mechanism involves the transfer of an electron from the phenolic compound to the free radical, forming a radical cation and an anion. The radical cation can then deprotonate to form a stable phenoxyl radical. sci-hub.se

The efficiency of a phenolic antioxidant is determined by several structural factors, including the number and position of hydroxyl groups on the aromatic ring. frontiersin.org The presence of multiple hydroxyl groups, particularly in ortho or para positions, enhances the antioxidant capacity. sci-hub.sefrontiersin.org The hydrazone moiety present in these compounds may also contribute to their antioxidant and antiradical activity. mdpi.com The combination of the phenolic ring and the thiazole-hydrazone system creates a molecule with a high potential for scavenging free radicals and protecting against oxidative damage. jscholarpublishers.com

Structure Activity Relationship Sar Studies of 3 2 Hydrazino Thiazol 4 Yl Phenol Analogs

Impact of Substituents on the Phenolic Ring

The phenolic ring of 3-(2-Hydrazino-thiazol-4-yl)-phenol is a critical component for its biological activity. Modifications to this ring, including the position and nature of hydroxyl groups and the introduction of various substituents, can significantly alter the compound's properties.

The position of the hydroxyl (-OH) group on the phenolic ring plays a pivotal role in the antioxidant and antiradical activities of these compounds. Research has shown that the presence of phenolic hydroxyl groups is a key contributor to these properties. nih.govnih.gov For instance, the presence of a hydroxyl group in the ortho position of the benzylidene moiety has been associated with good antimicrobial or antimalarial activity compared to compounds where the polar substituent is located elsewhere on the aromatic nucleus. nih.gov This enhanced activity is likely due to the hydroxyl group's electron-donating effect, which facilitates electron transfer and enhances the capacity for neutralizing free radicals. nih.gov

Quantum calculations have indicated that the presence of an OH group in the ortho position can lead to the formation of a hydrogen bond with the azomethine nitrogen atom. This intramolecular stabilization forms a pseudo-bicyclic system with high stability, which favors extended conjugation and stabilizes the resulting radical, thereby improving the antiradical activity of the parent compound. researchgate.net Therefore, the ortho-hydroxyl group serves a dual purpose: it contributes directly to the antiradical activity, a known characteristic of phenolic compounds, and it also stabilizes the hydrazone group to enhance its antiradical potential. researchgate.net

SAR analyses have indicated that the presence of a strong electron-withdrawing group on the benzene ring of the thiazole-phenyl moiety might lead to a dramatic loss of antiviral activity. science.gov On the other hand, for antimicrobial activity, the presence of electron-withdrawing groups like -NO2 and electron-donating groups like -OMe in the para position of the benzene ring at the thiazole (B1198619) moiety has been found to be beneficial. nih.gov

Table 1: Effect of Phenolic Ring Substituents on Biological Activity

| Substituent Type | Position | General Effect on Activity | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Ortho | Enhanced antimicrobial and antiradical activity | nih.govnih.govresearchgate.net |

| Electron-Donating (e.g., -OCH3) | Ortho | Strongly enhanced antioxidant activity | researchgate.net |

| Electron-Withdrawing (e.g., -NO2) | Ortho | Significantly decreased antioxidant activity | researchgate.net |

| Halogens (e.g., -Br, -Cl) | Ortho | No appreciable effect on antioxidant activity | researchgate.net |

| Electron-Withdrawing (e.g., -NO2) | Para | Beneficial for antimicrobial activity | nih.gov |

| Electron-Donating (e.g., -OMe) | Para | Beneficial for antimicrobial activity | nih.gov |

Modifications on the Thiazole Ring

The thiazole ring is a versatile scaffold in medicinal chemistry, and its modification offers another avenue to fine-tune the biological properties of this compound analogs. nih.govnih.gov

Hybridizing the thiazole ring with other heterocyclic moieties is a promising strategy in drug discovery to create novel compounds with enhanced therapeutic potential. nih.govekb.eg This approach allows for the incorporation of different functional groups and substitution patterns, which can influence the compound's bioactivity, selectivity, and pharmacokinetic profile. ekb.eg

Several heterocyclic rings have been combined with thiazole to generate hybrid molecules with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netresearchgate.net Examples of heterocyclic rings that have been hybridized with thiazole include:

Pyrazoline: The combination of thiazole and pyrazoline has resulted in compounds with diverse pharmacological properties. ekb.eg SAR studies on thiazolyl-2-pyrazoline hybrids have shown that the substitution pattern on both rings can be crucial for antibacterial activity. nih.gov

Pyridine, Indole (B1671886), and Quinoline (B57606): These and other heterocycles have been combined with thiazole to create hybrid molecules that have been tested as antimicrobial agents. researchgate.net

Imidazo[2,1-b] nih.govnih.govekb.egthiadiazoles: Analogs of levamisole, an imidazo[2,1-b]thiazole derivative, have been synthesized with substitutions on the imidazothiadiazole molecule, showing potential as cytotoxic agents. daneshyari.com

Table 2: Examples of Thiazole Hybridization and Their Biological Activities

| Hybridized Heterocycle | Resulting Biological Activities | Reference |

|---|---|---|

| Pyrazoline | Antimicrobial, antitumor, anti-inflammatory, antioxidant | nih.govekb.eg |

| Pyrazole (B372694), Triazole, 1,3,4-Oxadiazole | Antimicrobial | researchgate.net |

| Pyrimidine, Pyrazine, Triazine, Thiophene | Antimicrobial | researchgate.net |

| Imidazo[2,1-b] nih.govnih.govekb.egthiadiazole | Cytotoxic (anticancer) | daneshyari.com |

Derivatization of the Hydrazino Moiety

The hydrazino (-NH-NH2) moiety is another key functional group in this compound that can be derivatized to modulate its biological activity. Thiazoles containing a hydrazone functionality are of increasing interest due to their significant role in medicinal chemistry. nanobioletters.com

Synthesis of 2-(2-hydrazinyl) thiazole derivatives has been achieved through various methods, leading to compounds with potential antibacterial and antioxidant activity. figshare.com The derivatization of the hydrazino group often involves condensation with aldehydes or ketones to form hydrazones. These modifications can lead to compounds with a broad spectrum of biological activities.

For example, a series of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives proved to be superior in antifungal potency compared to those lacking the C2-hydrazone linkage. nih.gov Furthermore, new series of hydrazones have been synthesized by reacting carbohydrazide derivatives with differently substituted benzaldehydes, resulting in molecules with moderate-to-good antimicrobial and antioxidant properties. mdpi.com The nature of the substituent on the benzaldehyde used for derivatization can significantly influence the biological activity of the final hydrazone.

Importance of Free Hydrazino Group for Activity

Table 1: Role of the Free Hydrazino Group in Biological Activity

| Structural Feature | Associated Activity | Mechanism of Action |

|---|

Impact of Acyl or Arylidene Substitutions

Modification of the terminal amino group of the hydrazino moiety through acyl or arylidene substitutions leads to the formation of hydrazones, which significantly alters the molecule's biological profile. These substitutions effectively "block" the free hydrazino group, creating a new chemical entity with different physicochemical properties.

Table 2: Effect of Hydrazino Group Substitution on Biological Profile

| Compound Class | Key Structural Feature | General Impact on Activity |

|---|---|---|

| Hydrazino-thiazole (Parent) | Unsubstituted -NHNH2 | Essential for hydrogen-donating antioxidant activity. |

Correlation of Structural Features with Specific Biological Activities

Phenolic Moiety: The presence and position of hydroxyl (-OH) groups on the phenyl ring are critical for antioxidant and antiradical activity. mdpi.commdpi.com Phenolic compounds primarily exert their antiradical effects through a hydrogen atom transfer (HAT) mechanism. mdpi.com The efficiency of this process is correlated with the bond dissociation enthalpy (BDE) of the phenolic O-H bonds; a lower BDE facilitates easier hydrogen donation. mdpi.com Specifically, a catechol (3,4-dihydroxyphenyl) structure is associated with very good antioxidant activity. mdpi.comnih.gov

Hydrazone Moiety: As discussed, the hydrazone linkage (-NH-N=C) is a key pharmacophore. The N-H portion can contribute to antioxidant activity by releasing hydrogen atoms. nih.gov Furthermore, the entire hydrazone group is a known chelating agent for metal ions like copper (II), a property that can contribute to its biological profile. mdpi.com

The interplay between these structural features allows for the development of multi-target compounds. For example, the combination of a hydrazothiazole nucleus with a specific phenyl ring substitution has been shown to yield selective inhibitors of human monoamine oxidase B (hMAO-B), an important target in the treatment of neurodegenerative disorders. nih.govresearchgate.net

Future Perspectives in Research on 3 2 Hydrazino Thiazol 4 Yl Phenol

Rational Design of Next-Generation Derivatives

The future of 3-(2-Hydrazino-thiazol-4-yl)-phenol as a therapeutic lead hinges on the rational design of next-generation derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This can be achieved through a systematic exploration of its structure-activity relationships (SAR).

Key strategies for derivatization will involve modifications at several key positions:

The Phenolic Hydroxyl Group: This group is a key site for forming hydrogen bonds with biological targets. Future work should explore the impact of its position and the introduction of various substituents on the phenyl ring. For instance, the introduction of electron-withdrawing or electron-donating groups could modulate the acidity of the phenol (B47542) and its interaction capabilities.

The Hydrazino Moiety: This functional group is crucial for the formation of hydrazones, which are known to exhibit a wide range of biological activities. nih.govmdpi.com The synthesis of a diverse library of hydrazone derivatives by reacting the hydrazino group with a variety of aldehydes and ketones will be a critical step. nih.govnih.gov The nature of the substituent introduced via the carbonyl compound can significantly influence the biological activity. nih.gov

The Thiazole (B1198619) Ring: The thiazole ring itself can be a target for modification. numberanalytics.com Introducing substituents at the C5 position of the thiazole ring could lead to derivatives with altered electronic properties and steric profiles, potentially enhancing target binding affinity and selectivity. researchgate.net

The following table outlines potential modifications and their expected impact on the properties of the derivatives.

| Modification Site | Potential Modification | Rationale and Expected Impact |

| Phenolic -OH group | Esterification, Etherification, Introduction of substituents on the phenyl ring | Modulate lipophilicity, improve metabolic stability, and fine-tune electronic properties for enhanced target interaction. |

| Hydrazino group | Reaction with various aromatic/heterocyclic aldehydes and ketones | Generate a library of hydrazone derivatives with diverse steric and electronic features to explore a wider range of biological targets. nih.govnih.gov |

| Thiazole Ring (C5-position) | Halogenation, Alkylation, Arylation | Alter the electronic and steric profile of the thiazole core to improve binding affinity and selectivity for specific biological targets. numberanalytics.com |

Exploration of Novel Biological Targets and Therapeutic Applications

While initial studies on similar scaffolds have focused on areas like anticancer and antimicrobial activities, the unique chemical features of this compound suggest a broader therapeutic potential. researchgate.netnih.gov Future research should aim to uncover novel biological targets and expand the scope of its therapeutic applications.

Promising areas for investigation include:

Neurodegenerative Diseases: The hydrazone moiety is a key pharmacophore in many compounds with neuroprotective effects, including inhibitors of enzymes like monoamine oxidase (MAO). nih.gov Derivatives of this compound could be evaluated for their ability to inhibit MAO-B, which is a target in the treatment of Parkinson's disease. nih.gov Furthermore, their potential as inhibitors of acetylcholinesterase (AChE), relevant for Alzheimer's disease, should also be explored. nih.gov

Anti-inflammatory and Analgesic Activity: Hydrazone derivatives have demonstrated significant anti-inflammatory and analgesic properties in preclinical models. mdpi.com Future studies should investigate the potential of this compound derivatives to modulate inflammatory pathways, potentially by inhibiting key enzymes like cyclooxygenases (COX).

Antiviral Activity: The 2-hydrazinyl-1,3-thiazole scaffold has been associated with antiviral properties. researchgate.net Screening of this compound derivatives against a panel of viruses could lead to the discovery of new antiviral agents.